4,4'-(Hexafluoroisopropylidene)diphthalic anhydride chemical properties
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride chemical properties
An In-depth Technical Guide to the Chemical Properties of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, commonly abbreviated as 6FDA, is an aromatic organofluorine compound with the chemical formula C₁₉H₆F₆O₆.[1] It is a dianhydride monomer crucial for the synthesis of high-performance fluorinated polyimides.[2][3] The incorporation of the hexafluoroisopropylidene group -(C(CF₃)₂)- into the polymer backbone imparts a unique combination of properties, including exceptional thermal stability, chemical resistance, high gas permeability, and optical transparency.[4] These characteristics make 6FDA-based polymers highly valuable in advanced applications across aerospace, microelectronics, gas separation, and optics.[3][5] This guide provides a detailed overview of the core chemical properties of 6FDA, complete with experimental protocols and logical workflows.
Core Chemical and Physical Properties
6FDA is a white to off-white crystalline solid under standard conditions.[3] Its rigid aromatic structure combined with the bulky, electron-withdrawing trifluoromethyl groups dictates its physical and chemical behavior.
Table 1: Key Physical and Chemical Properties of 6FDA
| Property | Value | References |
| IUPAC Name | 5,5'-(Perfluoropropane-2,2-diyl)di(isobenzofuran-1,3-dione) | [2] |
| CAS Number | 1107-00-2 | [1] |
| Molecular Formula | C₁₉H₆F₆O₆ | [1] |
| Molecular Weight | 444.24 g/mol | [1] |
| Melting Point | 244 - 247 °C | [6] |
| Boiling Point | 494.5 ± 45.0 °C (Predicted) | [7] |
| Density | 1.697 ± 0.06 g/cm³ (Predicted) | [7] |
| Appearance | White to off-white crystalline powder | [3] |
Solubility and Reactivity
6FDA is soluble in many common organic solvents, a property that facilitates its use in polymer synthesis and processing.[2] It is sensitive to moisture and hydrolyzes in the presence of water to form the corresponding 4,4'-(hexafluoroisopropylidene)bisphthalic acid.[2] The resulting aqueous solution is acidic.[2]
The primary reactivity of 6FDA is centered on the two electrophilic anhydride rings. These groups readily react with nucleophiles, most notably primary amines, in a polycondensation reaction. This reactivity is the foundation for the synthesis of polyimides.[3] It is generally incompatible with strong oxidizing agents and strong acids.[6]
Synthesis and Polymerization Pathways
The industrial synthesis of 6FDA is a multi-step process, followed by its polymerization with aromatic diamines to create polyimides.
1. Synthesis of 6FDA
The synthesis typically begins with the reaction of hexafluoroacetone and ortho-xylene. The resulting intermediate is then oxidized to form a tetracarboxylic acid, which is subsequently dehydrated to yield the final 6FDA dianhydride.[2]
2. Polymerization of 6FDA
6FDA reacts with an aromatic diamine in a two-step process. First, a poly(amic acid) is formed at room temperature. This soluble intermediate is then converted into the final, robust polyimide through thermal or chemical imidization, which involves the elimination of water.[8][9]
Experimental Protocols
Detailed methodologies for characterizing the core properties of 6FDA are provided below.
1. Determination of Melting Point (Capillary Method)
-
Objective: To determine the temperature range over which 6FDA transitions from a solid to a liquid.
-
Apparatus: Melting point apparatus, capillary tubes (one end sealed), mortar and pestle, spatula.
-
Procedure:
-
Ensure the 6FDA sample is completely dry. If necessary, dry under vacuum.
-
Finely crush a small amount of the 6FDA powder using a mortar and pestle.
-
Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute when the temperature is within 15-20 °C of the expected melting point (approx. 244 °C).
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range.
-
2. Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of 6FDA in a specific organic solvent at a constant temperature.[10][11]
-
Apparatus: Analytical balance, glass vials with screw caps, temperature-controlled orbital shaker, syringe with a chemically resistant filter (e.g., 0.22 µm PTFE), volumetric flasks, a suitable analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).
-
Procedure:
-
Add an excess amount of 6FDA to a pre-weighed glass vial. The presence of undissolved solid is critical.[11]
-
Record the mass of 6FDA added. Add a known volume or mass of the desired solvent (e.g., NMP, DMAc, acetone).
-
Seal the vial tightly and place it in the orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vial for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[10]
-
After equilibration, stop the shaker and allow the vial to rest at the same constant temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through the syringe filter into a pre-weighed volumetric flask.[10]
-
Determine the concentration of 6FDA in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength or HPLC).
-
Calculate the solubility in the desired units (e.g., mg/mL or g/100 g of solvent).
-
3. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of 6FDA.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Place a small, accurately weighed amount of dry 6FDA (typically 5-10 mg) into the TGA sample pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).
-
Program a temperature ramp, for example, from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).[12][13]
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, which is often defined as the temperature at which 5% weight loss occurs (T₅%).
-
4. Structural Verification (FTIR Spectroscopy)
-
Objective: To obtain an infrared spectrum of 6FDA to verify the presence of key functional groups.
-
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an appropriate sampling accessory (e.g., ATR or KBr pellet press).
-
Procedure (using KBr pellet):
-
Mix a small amount of dry 6FDA (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Place a small amount of the powder into a pellet-forming die and press it under high pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[14]
-
Analyze the spectrum for characteristic anhydride peaks (symmetric and asymmetric C=O stretching, typically around 1850 cm⁻¹ and 1780 cm⁻¹) and C-F bond vibrations.[15]
-
Safety and Handling
6FDA is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[6] It may also cause respiratory irritation.[1]
-
Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is moisture-sensitive and should be stored away from water, strong oxidizing agents, and strong acids.[6]
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.
References
- 1. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | C19H6F6O6 | CID 70677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. Manufacturer - Quality 4,4’-(hexafluoroisopropylidene)diphthalic anhydride,1107-00-2,6FDA| UIV Chem [riyngroup.com]
- 4. What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA? - Chemical Supplier Unilong [unilongindustry.com]
- 5. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 1107-00-2 [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. FTIR | 관련 기법 | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
